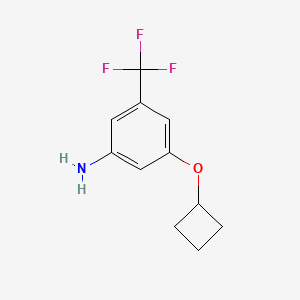
3-Cyclobutoxy-5-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclobutoxy-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C11H12F3NO. It is characterized by the presence of a cyclobutoxy group and a trifluoromethyl group attached to an aniline ring.
Métodos De Preparación
The synthesis of 3-Cyclobutoxy-5-(trifluoromethyl)aniline typically involves multiple steps. One common method starts with the nitration of 3,5-difluorotoluene to produce 3,5-difluoronitrobenzene. This intermediate is then subjected to reduction reactions to yield 3,5-difluoroaniline.
Industrial production methods often utilize similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods may involve the use of catalysts and specific reaction conditions to enhance the efficiency of each step .
Análisis De Reacciones Químicas
3-Cyclobutoxy-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclobutoxy group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like alkoxides . Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Cyclobutoxy-5-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers
Mecanismo De Acción
The mechanism of action of 3-Cyclobutoxy-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and proteins. The cyclobutoxy group may contribute to the compound’s binding affinity and specificity for certain enzymes or receptors .
Comparación Con Compuestos Similares
Similar compounds to 3-Cyclobutoxy-5-(trifluoromethyl)aniline include:
3,5-Bis(trifluoromethyl)aniline: This compound lacks the cyclobutoxy group but shares the trifluoromethyl groups, making it less bulky and potentially less specific in its interactions.
3-Trifluoromethyl aniline derivatives: These compounds have variations in the substituents on the aniline ring, affecting their chemical properties and applications.
The uniqueness of this compound lies in its combination of the cyclobutoxy and trifluoromethyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H12F3NO |
|---|---|
Peso molecular |
231.21 g/mol |
Nombre IUPAC |
3-cyclobutyloxy-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)7-4-8(15)6-10(5-7)16-9-2-1-3-9/h4-6,9H,1-3,15H2 |
Clave InChI |
NAGUZKFUHGKRDX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)OC2=CC(=CC(=C2)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


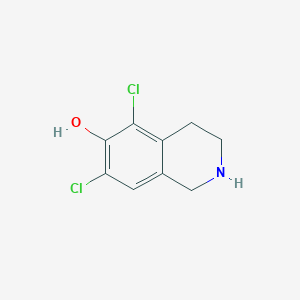

![Sodium;6-[[3-(acetyloxymethyl)-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-amino-6-oxohexanoate](/img/structure/B12086903.png)
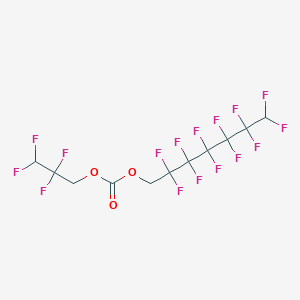
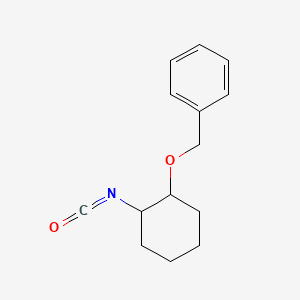
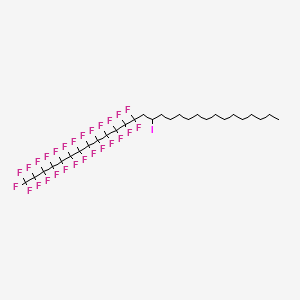
![4-Chloro-2-methyloxazolo[4,5-c]pyridine](/img/structure/B12086927.png)


![5-Chloro-6,7-dihydroxy-1-methyl-6-propan-2-yl-3,9,15-trioxahexacyclo[10.7.0.02,4.02,8.08,10.013,17]nonadec-13(17)-en-16-one](/img/structure/B12086948.png)
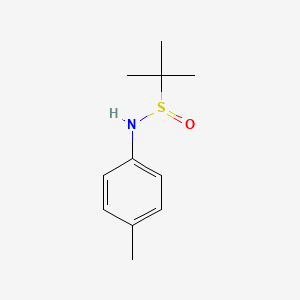
![(2-Ethylbutyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B12086961.png)

![2-[(2-Chlorophenyl)sulfanyl]acetaldehyde](/img/structure/B12086980.png)
